1,4,5,8-Tetrahydroxyanthraquinone

説明

Contextualization within the Anthraquinone (B42736) Class of Compounds

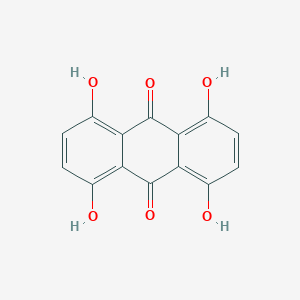

1,4,5,8-Tetrahydroxyanthraquinone, with the chemical formula C₁₄H₈O₆, is an aromatic organic compound belonging to the anthraquinone family. ontosight.ailookchem.comnist.gov Structurally, it is a derivative of 9,10-anthraquinone, which features a tricyclic ring system, where four hydrogen atoms are substituted by hydroxyl (-OH) groups at the 1, 4, 5, and 8 positions. ontosight.ai This specific arrangement of hydroxyl groups on the anthraquinone backbone is crucial to its distinct chemical reactivity, vibrant color, and biological activity. ontosight.ai It is one of several isomers of tetrahydroxyanthraquinone, with other notable examples including 1,2,5,8-tetrahydroxyanthraquinone (quinalizarin) and 1,2,3,4-tetrahydroxyanthraquinone (Alizarine Bordeaux). wikipedia.org The compound typically appears as a dark red crystalline solid.

Historical Perspectives on Research and Development

Historically, research into this compound and its derivatives has been linked to the development of synthetic dyes. Early methods for preparing its derivatives involved reacting its leuco form (leuco-1,4,5,8-tetrahydroxyanthraquinone) with various primary amines to produce a range of 1,4,5,8-tetraaminoanthraquinone compounds, which were noted for their coloring properties. google.com Over the years, more practical and scalable synthesis methods for the core structure have been developed. One improved method involves preparing the leuco-form from chrysazin through nitration, reduction with iron powder, and subsequent treatment with sodium hydrosulfite in an alkaline solution. tandfonline.com Another documented synthesis route starts from 4,8-diamino-1,5-dihydroxyanthraquinone-2,6-disulfonic acid. chemicalbook.com These advancements in synthesis have been pivotal in facilitating broader research into its applications beyond the dye industry.

Significance and Broad Academic Research Trajectories

The significance of this compound in academic research is multifaceted, spanning materials science, energy storage, and medicinal chemistry. Its vibrant color has historically made it a key intermediate in the synthesis of dyes and pigments. More recently, its electrochemical properties have drawn considerable attention, positioning it as a promising organic cathode material for lithium-ion batteries. lookchem.comresearchgate.netpku.edu.cn Research in this area focuses on enhancing battery efficiency and stability. researchgate.netpku.edu.cn In the realm of biomedical research, the compound has been investigated for its potential therapeutic activities. ontosight.ai Studies have identified it as a potent inhibitor of specific enzymes, such as the Hepatitis C Virus (HCV) NS3 helicase, indicating antiviral potential. nih.gov Furthermore, derivatives of this compound have been explored as potential anticancer agents, building on the known anticancer properties of related anthraquinone compounds like mitoxantrone (B413). aacrjournals.org

Detailed Research Findings

Electrochemical Applications in Energy Storage

A significant area of modern research involves the use of this compound (THAQ) and its derivatives as electrode materials in energy storage systems, particularly lithium-ion batteries. lookchem.com The core structure's ability to undergo reversible redox reactions is key to this application.

One study investigated THAQ and its oxidized product (O-THAQ) as cathode materials. researchgate.netpku.edu.cn The research found that a pre-oxidation step significantly improved the electrochemical performance. The oxidized material, O-THAQ, demonstrated a higher initial discharge capacity compared to the original THAQ. researchgate.netpku.edu.cn During the discharge process, two key transformations were observed: a reversible carbonyl-lithium enolate transformation and a hydroxyl-lithium enolate transformation. researchgate.netpku.edu.cn

| Cycle Number | Discharge Capacity (mAh·g⁻¹) |

|---|---|

| Initial | 250 |

| 20th | 100 |

While small molecule organic compounds like THAQ show promise, challenges such as solubility in electrolytes and poor conductivity are active areas of investigation. researchgate.net To overcome these issues, researchers are exploring the polymerization of anthraquinone structures. For instance, polyanthraquinone (PAQ), specifically poly(1,4-anthraquinone) (P14AQ), has shown exceptional performance as a lithium-storage cathode, with a reversible capacity nearly equal to the theoretical value, excellent cycling stability, and fast charge/discharge capabilities. nih.govpsu.edupsu.edu

Biological Activity and Enzyme Inhibition

This compound has been identified as an inhibitor of several key enzymes, highlighting its potential in drug discovery. A notable study focused on its effect on the Hepatitis C Virus (HCV) NS3 helicase, an enzyme essential for viral replication. nih.gov

The research systematically evaluated a series of hydroxyanthraquinones and found that the inhibitory activity was dependent on the number and position of the hydroxyl groups. nih.gov Among the tested compounds, this compound emerged as a particularly potent inhibitor of the NS3 helicase. nih.gov The mechanism is believed to involve interference with the enzyme's ability to unwind RNA.

| Compound | IC₅₀ (µM) |

|---|---|

| 1,4-Dihydroxyanthraquinone | 54 |

| This compound | 6 |

| Hypericin (B1674126) | 3 |

| Sennidin A | 0.8 |

Beyond its antiviral potential, the compound is also known to inhibit Protein Kinase CK2, an enzyme involved in cell proliferation, suggesting a possible mechanism for anticancer activity. The development of derivatives, such as 1,4,5,8-Tetrakis-[(2-N,N-dimethylaminoethyl)amino]anthraquinone, has been pursued to create novel anticancer agents, leveraging the established role of anthraquinones in cancer therapy. aacrjournals.org

特性

IUPAC Name |

1,4,5,8-tetrahydroxyanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O6/c15-5-1-2-6(16)10-9(5)13(19)11-7(17)3-4-8(18)12(11)14(10)20/h1-4,15-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOGCSKLTQHBFLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1O)C(=O)C3=C(C=CC(=C3C2=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80230843 | |

| Record name | 1,4,5,8-Tetrahydroxyanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80230843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81-60-7 | |

| Record name | 1,4,5,8-Tetrahydroxy-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4,5,8-Tetrahydroxyanthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 81-60-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401144 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4,5,8-Tetrahydroxyanthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80230843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,5,8-tetrahydroxyanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.242 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4,5,8-TETRAHYDROXYANTHRAQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3RU79UW8G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of 1,4,5,8 Tetrahydroxyanthraquinone

Established Synthetic Pathways for 1,4,5,8-Tetrahydroxyanthraquinone

The synthesis of this compound, a significant intermediate in the production of dyes and pharmaceuticals, can be achieved through various established pathways. These methods primarily involve the modification of existing anthraquinone (B42736) structures or the synthesis and subsequent oxidation of its leuco form.

Preparation from Substituted Anthraquinones

One common approach involves the use of substituted anthraquinones as starting materials. For instance, this compound can be prepared from 4,8-diamino-1,5-dihydroxyanthraquinone-2,6-disulfonic acid. chemicalbook.com This process involves treating the starting material with a mixture of sodium dithionite (B78146) and sodium hydroxide (B78521) in an aqueous medium. chemicalbook.com Another method starts with 1,8-dihydroxyanthraquinone (chrysazin). chembk.com The synthesis of mitoxantrone (B413) analogues has been reported starting from chrysazin, which undergoes ethylation, nitration, and reaction with hydroiodic acid to form 1,8-dihydroxy-4,5-diaminoanthraquinone. sphinxsai.comresearchgate.net This intermediate is then converted to leuco-1,4,5,8-tetrahydroxyanthraquinone. sphinxsai.comresearchgate.net

Furthermore, the Friedel-Crafts acylation reaction provides a single-step method for synthesizing various substituted anthraquinones. This reaction between phthalic anhydrides and substituted benzenes can yield a range of anthraquinone derivatives. sci-hub.se For example, the reaction of 3-hydroxyphthalic anhydride (B1165640) with 1,4-hydroquinone has been used to produce 1,4,8-trihydroxyanthraquinone. sci-hub.se

Synthesis of Leuco-1,4,5,8-Tetrahydroxyanthraquinone from Precursors

The leuco form of this compound is a crucial intermediate in many synthetic routes, particularly for producing aminoanthraquinones used in cancer chemotherapy. tandfonline.com Several methods for its preparation have been documented, though some are considered unsatisfactory in terms of yield and purity. tandfonline.com

An improved and practical synthesis starts with the nitration of chrysazin to yield 4,5-dinitrochrysazin. tandfonline.comtandfonline.com This dinitro derivative is then reduced using iron powder in sulfuric acid to give 4,5-diaminochrysazin. tandfonline.com The final step involves treating the diaminochrysazin with sodium hydrosulfite in an alkaline solution to furnish leuco-1,4,5,8-tetrahydroxyanthraquinone. tandfonline.comtandfonline.com This method is noted for being suitable for large-scale production. tandfonline.comtandfonline.com

Other reported methods for preparing the leuco compound include:

Treating anthraquinones with potassium phenolate, a nitrating agent, sodium sulfide, and then sodium hydrosulfite. tandfonline.com

Nitration of anthraquinone followed by reduction with zinc powder in the presence of boric acid, and then treatment with sodium bisulfite. tandfonline.com

Reduction of diaminodihydroxyanthraquinone disulfonic acids with sodium bisulfite. tandfonline.com

Photoreduction of this compound, which itself can be prepared from the condensation of phthalic anhydride with 4-chlorophenol (B41353) to form 1,4-dihydroxy-5,8-dichloroanthraquinone, followed by acid hydrolysis. tandfonline.com

The leuco form is a key precursor for synthesizing various analogues. For instance, it can be condensed with appropriate amines in an inert atmosphere, followed by oxidation, to produce 1,4-diamino substituted anthraquinones. sphinxsai.comgoogle.com

Table 1: Comparison of Synthetic Pathways to Leuco-1,4,5,8-Tetrahydroxyanthraquinone

| Starting Material | Key Reagents | Advantages | Disadvantages |

| Chrysazin | Nitrating agent, Iron powder, Sodium hydrosulfite | Suitable for large scale, improved yield and purity tandfonline.comtandfonline.com | Multi-step process tandfonline.comtandfonline.com |

| Anthraquinones | Potassium phenolate, Nitrating agent, Sodium sulfide, Sodium hydrosulfite | Direct functionalization | Can be less satisfactory in yield and purity tandfonline.com |

| Anthraquinone | Nitrating agent, Zinc powder, Boric acid, Sodium bisulfite | Utilizes readily available starting material | Can be less satisfactory in yield and purity tandfonline.com |

| Diaminodihydroxyanthraquinone disulfonic acids | Sodium bisulfite | Utilizes a specific substituted anthraquinone | Starting material may not be readily available tandfonline.com |

| This compound | Photoreduction | Direct reduction of the target compound's oxidized form | Requires photochemical setup tandfonline.com |

Advanced Synthetic Approaches for Analogues and Derivatives

The development of advanced synthetic methods has enabled the creation of a diverse range of this compound analogues and derivatives with tailored properties for various applications.

Rational Design and Synthesis of Functionalized this compound Derivatives

The rational design of functionalized derivatives often focuses on introducing specific substituents to modulate the electronic and biological properties of the anthraquinone core. For example, the introduction of amino and hydroxy groups has been investigated to alter the excited state energies and charge transfer characteristics of anthraquinone-alkoxyamines. anu.edu.au The planar tricyclic structure of anthraquinone is crucial for its interaction with DNA, and introducing different side chains at the 1- and 4-positions can enhance these interactions and selectivity. sphinxsai.com

One approach involves the synthesis of a lead compound of this compound by reacting it with a soluble lead salt, such as lead nitrate (B79036) or lead acetate (B1210297), in a basic solution. google.com This method is described as a simple synthesis technique. google.com Another example is the synthesis of a molecule that combines the this compound ring with diaminoethylene chains and the metal-chelating peptide Gly-Gly-His. nih.gov

Regioselective Functionalization Strategies

Regioselective functionalization is critical for synthesizing specific isomers and avoiding the formation of product mixtures. The directing effects of existing substituents play a key role in determining the position of incoming functional groups. For instance, in the bromination of 1,4,5,8-tetramethoxyanthracene, N-Bromosuccinimide (NBS) selectively brominates the 2 and 3 positions due to the directing effects of the methoxy (B1213986) groups and steric hindrance.

Palladium-catalyzed reactions have emerged as a powerful tool for the regioselective functionalization of various aromatic compounds, including antipyrine (B355649) derivatives, with quinones. rsc.org While direct information on the Pd-catalyzed functionalization of this compound is limited in the provided context, such methods are generally applicable to related aromatic systems. The choice of catalyst and reaction conditions is crucial for achieving high regioselectivity.

Green Chemistry Approaches in Synthesis

Green chemistry principles are increasingly being applied to the synthesis of anthraquinone derivatives to reduce environmental impact. This includes the use of less hazardous reagents, renewable starting materials, and more efficient reaction conditions.

One notable example is the microwave-assisted synthesis of 1,3,5,7-tetrahydroxyanthraquinone from the dimerization of 3,5-dihydroxybenzoic acid. nju.edu.cn This method is highlighted as a green and convenient process with a high yield and the potential for batch production. nju.edu.cn While this specific example does not produce the 1,4,5,8-isomer, it demonstrates the potential of microwave synthesis as a green chemistry tool for preparing polyhydroxyanthraquinones. The use of water as a solvent and the reduction of reaction times are key advantages of this approach.

Characterization of Synthetic Products and Intermediates

Spectroscopic Validation Techniques (e.g., NMR, MS, IR)

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are vital for confirming the structure of this compound. In ¹H NMR, the chemical shifts of the hydroxyl and aromatic protons provide key insights. For instance, the hydroxyl protons at positions 1, 4, 5, and 8 are typically observed at distinct chemical shifts, such as δ 12.38 (OH-1), 12.66 (OH-4), and 13.34 (OH-5,8). The aromatic protons appear in the range of δ 6.92–7.92. Comparative NMR studies of related dihydroxyanthraquinones, such as 1,8-dihydroxyanthraquinone and 1,5-dihydroxyanthraquinone, show characteristic shifts that help in assigning the proton signals in the more substituted this compound. chemicalbook.comchemicalbook.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to accurately determine the molecular weight of this compound, which has a theoretical molecular weight of 272.2097 g/mol for the molecular formula C₁₄H₈O₆. nist.gov This technique helps to confirm the elemental composition of the synthesized compound. The fragmentation patterns observed in the mass spectrum can also provide structural information.

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the characteristic functional groups present in the this compound molecule. Key vibrational bands include the hydroxyl (-OH) stretching frequencies, typically observed in the range of 3200–3500 cm⁻¹, and the carbonyl (C=O) stretching frequencies, which appear between 1650–1700 cm⁻¹. For example, in the IR spectrum of a this compound lead compound, the C=O peak appears at 1608 cm⁻¹ and the -OH peaks at 3386 cm⁻¹ and 2964 cm⁻¹. google.com

Table 1: Spectroscopic Data for this compound

| Technique | Observed Data | Reference |

|---|---|---|

| ¹H NMR | δ 12.38 (OH-1), 12.66 (OH-4), 13.34 (OH-5,8), 6.92–7.92 (aromatic protons) | |

| HRMS | C₁₄H₈O₆ (Theoretical: 272.2097 g/mol) | nist.gov |

| IR | 3200–3500 cm⁻¹ (-OH stretch), 1650–1700 cm⁻¹ (C=O stretch) |

Chromatographic Purification and Purity Assessment (e.g., HPLC)

Chromatographic techniques are essential for both the purification of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for analyzing the purity of this compound. A common method involves using a reverse-phase (RP) column, such as a C18 column, with a mobile phase consisting of a mixture of acetonitrile, water, and an acid like phosphoric acid or formic acid. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. For instance, a study on the separation of quinoxaline (B1680401) 1,4-dioxides utilized a gradient elution with a C18 column and a mobile phase of water and methanol (B129727) with 0.1% formic acid. chromatographyonline.com The purity of related compounds like quinalizarin (B1678644) (1,2,5,8-tetrahydroxyanthraquinone) is also assessed using HPLC, often with a purity level of ≥95% being reported. chemicalbook.com

Ultrahigh-Pressure Liquid Chromatography-Tandem Mass Spectrometry (UHPLC–MS/MS): For highly sensitive and specific detection, UHPLC coupled with tandem mass spectrometry can be employed. This method offers very low limits of detection and quantification, making it suitable for trace analysis and ensuring high purity of the final product. chromatographyonline.com

Table 2: HPLC Method Parameters for Anthraquinone Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reverse Phase (e.g., Newcrom R1, Acquity UHPLC BEH C18) | sielc.comchromatographyonline.com |

| Mobile Phase | Acetonitrile, water, and phosphoric or formic acid | sielc.comchromatographyonline.com |

| Detection | UV or Mass Spectrometry | sielc.comchromatographyonline.com |

Spectroscopic and Computational Investigations of 1,4,5,8 Tetrahydroxyanthraquinone

Electronic Absorption and Fluorescence Spectroscopy Studies

Electronic absorption and fluorescence spectroscopy are powerful tools for probing the electronic transitions and excited state properties of molecules. For 1,4,5,8-Tetrahydroxyanthraquinone, these techniques reveal a complex interplay of its conjugated system and tautomeric forms.

The electronic absorption spectrum of this compound is characterized by strong absorptions in the ultraviolet and visible regions, a direct consequence of its extended π-conjugated system. encyclopedia.pubmdpi.com The anthraquinone (B42736) core, with its fused benzene (B151609) rings and quinonoid structure, forms a chromophore that gives rise to these absorptions. encyclopedia.pubmdpi.com The presence of four hydroxyl groups as substituents on this core significantly influences the absorption spectrum. encyclopedia.pubnih.gov

In ethanol, this compound, also known as quinalizarin (B1678644), exhibits a broad absorption band in the visible region with peaks around 497 nm and 515 nm, which are attributed to the hydroxyl groups. arabjchem.org The introduction of hydroxyl groups at positions 1 and 4 causes a notable bathochromic shift (a shift to longer wavelengths) compared to unsubstituted anthraquinone, which has a weak absorption at 405 nm. encyclopedia.pubmdpi.comnih.gov This shift is more significant than that caused by substituents at the 1,5 and 1,8 positions. encyclopedia.pubnih.gov Generally, larger conjugated systems lead to absorption peaks at longer wavelengths and with greater intensity. shimadzu.com

The absorption spectra of hydroxyanthraquinones are complex, featuring both benzenoid transitions (around 240–260 nm and 320–330 nm) and quinonoid absorptions (260–290 nm). encyclopedia.pubmdpi.com Hydroxyl-substituted anthraquinones also show a characteristic absorption band between 220–240 nm that is absent in the parent compound. encyclopedia.pubnih.gov

Interactive Data Table: Absorption Peaks of this compound and Related Compounds

Tautomerism, the dynamic equilibrium between two or more interconverting isomers, plays a crucial role in the spectroscopic properties of hydroxyanthraquinones. researchgate.net The diversity in the electronic absorption spectra of these compounds is often determined by these tautomeric transformations. researchgate.net For this compound, several tautomeric and conformational isomers can exist in equilibrium. researchgate.net

Specifically, protonation of this compound can lead to the formation of mono- and dications with 9,10-, 1,4-, 1,10-, and 1,5-isomeric structures and their conformers. researchgate.net These different forms arise from the varied positions of π-bonds, charges, and the number of intramolecular hydrogen bonds, contributing to the fine structure observed in the absorption spectra, particularly in acidic solutions. researchgate.net The position of the tautomeric equilibrium is sensitive to external factors such as solvent, pH, and temperature. unifr.ch

Time-resolved spectroscopy provides insights into the dynamics of excited states, such as their lifetimes and relaxation pathways. ntt-review.jpfebs.org While specific time-resolved data for this compound is not extensively detailed in the provided search results, the general principles can be applied. For instance, in related anthraquinone derivatives, fluorescence decay measurements have been used to determine the lifetimes of excited singlet states. conicet.gov.ar Techniques like pump-probe spectroscopy can be employed to monitor the evolution of transient absorption signals, revealing information about processes like intersystem crossing and internal conversion. ntt-review.jp The study of these dynamics is essential for understanding the photophysical and photochemical behavior of this compound.

Vibrational Spectroscopy (IR and Raman) for Structural Elucidation

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a cornerstone for the structural elucidation of molecules. jchps.com These methods probe the vibrational modes of a molecule, providing a "fingerprint" that is unique to its structure. jchps.comapacwomen.ac.in

For this compound, IR spectroscopy is particularly useful for identifying key functional groups. The characteristic vibrational frequencies include:

Hydroxyl (O-H) stretches: A broad band in the region of 3200–3500 cm⁻¹.

Carbonyl (C=O) stretches: A sharp band typically found between 1650–1700 cm⁻¹.

In one study, the C=O stretching peak for this compound was observed at 1608 cm⁻¹, while the O-H peaks appeared at 3386 cm⁻¹ and 2964 cm⁻¹. google.com

Raman spectroscopy provides complementary information to IR spectroscopy. jchps.com According to the rule of mutual exclusion for centrosymmetric molecules, vibrations that are IR active are Raman inactive, and vice versa. jchps.com The combined use of both techniques can therefore provide a more complete picture of the molecular structure. jchps.comapacwomen.ac.in For instance, in the analysis of nitrous oxide (N₂O), the presence of common bands in both IR and Raman spectra confirmed its unsymmetrical structure. apacwomen.ac.in

Interactive Data Table: Characteristic IR Frequencies for this compound

Magnetic Resonance Studies

Magnetic resonance techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable for the definitive structural confirmation of organic compounds and for studying their dynamic behavior in solution. sioc.ac.cnlibretexts.org

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C). libretexts.orgmdpi.com For this compound, ¹H NMR spectroscopy can be used to identify the protons of the hydroxyl groups and the aromatic rings. conicet.gov.ar

A reported ¹H NMR spectrum of this compound showed the following chemical shifts (δ):

δ 12.38: Assigned to the hydroxyl proton at the 1-position.

δ 12.66: Assigned to the hydroxyl proton at the 4-position.

δ 13.34: Assigned to the hydroxyl protons at the 5 and 8-positions.

δ 6.92–7.92: Aromatic protons.

These assignments are crucial for confirming the connectivity and substitution pattern of the molecule. ¹³C NMR would further complement this by providing information about the carbon skeleton.

Beyond static structure determination, NMR is a powerful tool for studying molecular dynamics over a wide range of timescales. sioc.ac.cnnih.govnih.gov By analyzing parameters such as relaxation times and line shapes, it is possible to investigate processes like conformational changes and intermolecular interactions. sioc.ac.cnnih.gov For this compound, NMR could be used to study the dynamics of tautomeric equilibria in solution, providing insights that are complementary to those obtained from electronic spectroscopy.

Electron Spin Resonance (ESR) for Radical Formation and Metal Complexation

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for studying species with unpaired electrons, such as free radicals and metal complexes. In the context of this compound, ESR studies have been instrumental in understanding its potential to generate free radicals and its interactions with metal ions.

Research has demonstrated that derivatives of this compound can be involved in the production of free radicals. nih.gov For instance, a synthesized molecule incorporating the this compound ring was shown to enhance the production of free radicals, a phenomenon evidenced by spin-trapping techniques in ESR studies. nih.govresearchgate.net This capability is significant, as the generation of reactive oxygen species (ROS) like superoxide (B77818) anions and hydroxyl radicals is a key mechanism in various biological activities. researchgate.net ESR spectroscopy, both directly and through spin-trapping methods, has been used to characterize the formation of superoxide anions. researchgate.net

Furthermore, ESR has been employed to investigate the complexation of this compound derivatives with metal ions. Studies have shown that these molecules can form various types of complexes with metals like copper, with the nature of the complex being dependent on factors such as pH. nih.govresearchgate.net The formation of these metal complexes is crucial as it can influence the molecule's redox properties and its ability to participate in electron transfer reactions, which are often associated with radical formation. researchgate.net For example, the oxidation of Mn(II) to Mn(III) in certain metal complexes has been linked to the production of oxygen radicals. researchgate.net

The following table summarizes findings from ESR studies on this compound and its derivatives:

| Studied System | ESR Findings | Reference |

| This compound derivative | Enhanced production of free radicals, confirmed by spin-trapping. | nih.govresearchgate.net |

| This compound derivative with Copper | Formation of various Cu complexes, dependent on pH. | nih.govresearchgate.net |

| Salen-Mn(II) complexes with hydroxyl groups | Generation of superoxide anions. | researchgate.net |

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound, with a molecular formula of C₁₄H₈O₆ and a molecular weight of approximately 272.21 g/mol , mass spectrometry provides definitive identification. scbt.comnist.govnih.gov

In mass spectrometry, a molecule is ionized and then breaks apart into smaller, charged fragments. The pattern of these fragments, known as the mass spectrum, is unique to the molecule and provides a "fingerprint" for its identification. The fragmentation of aromatic compounds like anthraquinones often results in strong molecular ion peaks due to their stable structures. libretexts.org For substituted anthraquinones, fragmentation can involve the loss of substituents or cleavage of the quinone ring. libretexts.orgmsu.edumiamioh.edu

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, allowing for the determination of the elemental composition. This level of detail is crucial for distinguishing between isomers and confirming the identity of a compound in complex mixtures. msu.edu Tandem mass spectrometry (MS/MS) further aids in structural elucidation by selecting a specific fragment ion and subjecting it to further fragmentation, revealing detailed structural information. researchgate.netnih.gov

A study on tetrahydroxylated anthraquinones utilized liquid chromatography/high-resolution tandem mass spectrometry (LC/HRMS²) to identify isomers. mdpi.com The fragmentation patterns observed in the MS/MS spectra were key to distinguishing between the different isomeric forms. mdpi.com

The following table outlines the key mass spectrometric data for this compound:

| Property | Value | Reference |

| Molecular Formula | C₁₄H₈O₆ | scbt.comnist.gov |

| Molecular Weight | 272.21 g/mol | scbt.comnih.gov |

| CAS Registry Number | 81-60-7 | scbt.comnist.gov |

Advanced Spectroscopic Techniques (e.g., Circular Dichroism) for Stereochemical Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for the stereochemical analysis of chiral molecules. While this compound itself is achiral, its derivatives can be chiral, necessitating the use of techniques like CD to determine their absolute configuration.

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. This technique is particularly useful for determining the three-dimensional arrangement of atoms in a molecule. The comparison of experimentally measured CD spectra with those calculated using quantum chemical methods is a reliable approach for assigning the absolute configuration of stereogenic centers. researchgate.netnih.govfrontiersin.org

For example, in the study of anthraquinone derivatives isolated from marine fungi, the absolute configuration of a stereogenic carbon in the side chain of 1,3,6,8-tetrahydroxyanthraquinone analogues was established by comparing their experimental and calculated electronic circular dichroism (ECD) spectra. researchgate.netnih.gov This approach has become a standard for the stereochemical elucidation of complex natural products. psu.edu

The process involves:

Isolation and Experimental Measurement: The chiral compound is isolated, and its experimental CD spectrum is recorded.

Computational Modeling: Quantum chemical calculations are performed to predict the CD spectra for all possible stereoisomers.

Comparison and Assignment: The experimental spectrum is compared with the calculated spectra. A close match allows for the unambiguous assignment of the absolute configuration. psu.edu

This combined experimental and computational approach provides a robust tool for the stereochemical analysis of chiral anthraquinone derivatives. frontiersin.org

Biological Activities and Mechanisms of Action of 1,4,5,8 Tetrahydroxyanthraquinone and Its Derivatives

Antimicrobial Research

1,4,5,8-Tetrahydroxyanthraquinone and its related compounds have been investigated for their potential to inhibit the growth of various microorganisms, including bacteria and fungi.

Antibacterial Efficacy and Mechanisms

Dihydro-1,4,5,8-tetrahydroxyanthraquinone has demonstrated antibacterial activity, with a reported minimum inhibitory concentration (MIC) value of 2.4 mM against Staphylococcus aureus. nih.gov The structural features of anthraquinone (B42736) derivatives are believed to play a crucial role in their antibacterial efficacy. For instance, the presence of carboxyl (-COOH) and hydroxyl (-OH) groups, along with intramolecular hydrogen bonds, is thought to enhance antibacterial activity. nih.gov Conversely, the presence of a methyl (-CH3) group may weaken this activity. nih.gov

The mechanisms underlying the antibacterial action of anthraquinones are multifaceted and can include the inhibition of biofilm formation, disruption of the cell wall, inhibition of endotoxins, and interference with the synthesis of nucleic acids and proteins. nih.govnih.gov The polarity of substituents on the anthraquinone structure is also considered a significant factor, with stronger polarity often correlating with more potent antibacterial effects. rsc.org

Antifungal Properties and Targets

A notable derivative, cynodontin (B45498) (3-methyl-1,4,5,8-tetrahydroxyanthraquinone), has shown significant antifungal properties. nih.gov It is a potent inhibitor of the growth of several fungal species, including Sclerotinia minor, Sclerotinia sclerotiorum, and Botrytis cinerea. nih.govresearchgate.net The efficacy of cynodontin, as measured by its ED50 values, has been found to be comparable to that of commercial fungicides. nih.govresearchgate.net Research suggests that the type and position of substitutions on the C-ring of the anthraquinone structure are critical for its antifungal activity. nih.gov While the precise molecular targets of cynodontin are still under investigation, potential mechanisms for antifungal agents in general include the disruption of ergosterol (B1671047) biosynthesis, inhibition of cell wall synthesis, and interference with nucleic acid and protein synthesis. nih.gov

Antioxidant Potential and Cellular Protection

The antioxidant capacity of this compound and its derivatives is another area of active research. This activity is largely attributed to their chemical structure, particularly the presence of hydroxyl groups.

Radical Scavenging Mechanisms

The hydroxyl groups on the anthraquinone ring are key to the radical-scavenging activity of these compounds. sphinxsai.com The proposed mechanisms for this activity include hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). The favorability of each mechanism can be influenced by the specific structure of the anthraquinone and the surrounding environment. Some theoretical studies on related anthraquinones suggest that the HAT mechanism may be more favorable in non-polar environments.

Inhibition of Oxidative Stress Pathways

Beyond direct radical scavenging, certain tetrahydroxyanthraquinones have been shown to influence cellular signaling pathways involved in oxidative stress. For example, quinalizarin (B1678644) (1,2,5,8-tetrahydroxyanthraquinone) has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway. frontiersin.org In studies using SW480 cells, it was found to increase the phosphorylation of JNK and p38 while decreasing the phosphorylation of ERK. frontiersin.org This modulation of MAPK pathways is linked to the generation of reactive oxygen species (ROS) and can lead to downstream effects such as apoptosis. frontiersin.org The activation of the Nrf2 pathway, a key regulator of cellular antioxidant responses, is another potential mechanism by which these compounds could exert cellular protection, although direct evidence for this compound is still emerging. nih.govfrontiersin.org

Antineoplastic and Anticancer Research

A significant body of research has focused on the potential of this compound and its derivatives as anticancer agents. sphinxsai.com These compounds have been shown to possess cytotoxic properties against various cancer cell lines. aacrjournals.orgnih.gov

The synthesis of novel anticancer agents often utilizes this compound as a starting material. google.com For instance, the well-known anticancer drug mitoxantrone (B413) is a derivative of this class of compounds. aacrjournals.org Researchers have synthesized various analogues by substituting the hydroxyl groups with different functional groups to enhance their therapeutic properties. sphinxsai.comgoogle.com

The mechanisms of anticancer action for these compounds are believed to include intercalation into DNA and inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. aacrjournals.org Furthermore, some derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. frontiersin.org For example, 1,4,5,8-Tetrakis-[(2-N,N-dimethylaminoethyl)amino]anthraquinone, synthesized from 1,4,5,8-tetrachloroanthraquinone (B125659), exhibited greater cytotoxicity against the BOT-2 human breast cancer cell line than mitoxantrone. aacrjournals.org

The following table summarizes the cytotoxic activity of some derivatives of this compound against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50/ED50 Value | Source |

| 1,4-bis(cyclohexylamino)-5,8-dihydroxyanthraquinone | MCF-7 (Breast) | ~100-120 nM | sphinxsai.com |

| 1,4-bis(cyclohexylamino)-5,8-dihydroxyanthraquinone | HeLa (Cervical) | ~70-80 nM | sphinxsai.com |

| Xanthopurpurin | MDA-MB-231 (Breast) | 14.65 ± 1.45 μM | nih.gov |

| Lucidin-ω-methyl ether | MDA-MB-231 (Breast) | 13.03 ± 0.33 μM | nih.gov |

| Anthraquinone-thiosemicarbazone derivative 34 | K562 (Leukemia) | 2.17 μM | nih.gov |

| Anthraquinone-thiosemicarbazone derivative 35 | K562 (Leukemia) | 2.35 μM | nih.gov |

| Anthraquinone-thiosemicarbazone derivative 36 | HeLa (Cervical) | 7.66 μM | nih.gov |

| 17-(tryptamine)-17-demethoxygeldanamycin | MCF-7 (Breast) | 105.62 µg/ml | japsonline.com |

| 17-(tryptamine)-17-demethoxygeldanamycin | HepG2 (Liver) | 124.57 µg/ml | japsonline.com |

| 17-(5′-methoxytryptamine)-17-demethoxygeldanamycin | MCF-7 (Breast) | 82.50 µg/ml | japsonline.com |

| 17-(5′-methoxytryptamine)-17-demethoxygeldanamycin | HepG2 (Liver) | 114.35 µg/ml | japsonline.com |

Modulation of DNA Topoisomerase II Activity

Anthraquinone derivatives are recognized for their cytotoxic activities, which are partly attributed to their interaction with DNA and the inhibition of topoisomerase II activity. lookchem.com DNA topoisomerases are crucial enzymes that regulate the topological state of DNA, making them important targets for cancer chemotherapy. plos.org The inhibition of topoisomerase II leads to the stabilization of the enzyme-DNA cleavage complex, resulting in DNA strand breaks and ultimately, cell death. plos.org

While direct studies on this compound are limited, research on its derivatives provides insight into this mechanism. For instance, mitoxantrone, a synthetic derivative, is a well-known DNA topoisomerase II poison. nih.gov Studies on a series of novel alkylaminoanthraquinones, structurally based on the 5,8-dihydroxyanthracene-9,10-dione core, have demonstrated that their ability to inhibit the decatenation activity of DNA topoisomerase II is linked to their DNA-binding capacity. nih.gov The cytotoxicity of these compounds was enhanced in cell lines that overproduce DNA topoisomerase IIα, highlighting the importance of this enzyme in their anticancer action. nih.gov Furthermore, a copper (II) complex of the isomeric compound quinalizarin (1,2,5,8-tetrahydroxyanthraquinone) has been shown to disrupt the activities of both human DNA topoisomerase I and II. researchgate.net These findings suggest that the this compound scaffold is a promising pharmacophore for the development of topoisomerase II inhibitors.

DNA Intercalation Studies

The interaction with DNA is a fundamental aspect of the mechanism of action for many anthraquinone-based anticancer agents. These compounds can insert themselves between the base pairs of the DNA double helix, a process known as intercalation. nih.gov This intercalation can disrupt DNA replication and transcription, leading to cytotoxic effects.

Research suggests that this compound exhibits stronger antitumor activity due to enhanced DNA intercalation compared to its isomer, 1,2,5,8-tetrahydroxyanthraquinone. The planar aromatic structure of the anthraquinone core is essential for this intercalative binding. nih.gov Derivatives of this compound have been synthesized to optimize this DNA interaction. For example, novel chloroalkylaminoanthraquinones have been shown to unwind supercoiled plasmid DNA, indicative of an intercalative binding mode. ucl.ac.uk Some of these derivatives were also found to form interstrand crosslinks in DNA. ucl.ac.uk The synthesis of compounds with multiple active sites, utilizing the intercalating properties of the anthraquinone core, is a strategy for designing new antitumor agents. google.com

Inhibition of Cell Proliferation and Induction of Apoptosis

A key characteristic of potential anticancer compounds is their ability to inhibit the uncontrolled proliferation of cancer cells and to induce programmed cell death, or apoptosis. While extensive research on this compound is not available, studies on its isomer, quinalizarin (1,2,5,8-tetrahydroxyanthraquinone), provide significant insights into these cellular processes.

Quinalizarin has been shown to significantly inhibit the viability of colorectal cancer cells (SW480 and HCT-116) in a dose-dependent manner. researchgate.netnih.govdocumentsdelivered.com It induces cell cycle arrest at the G2/M phase by modulating the expression of cyclin B1 and CDK1/2. researchgate.netdocumentsdelivered.com Furthermore, quinalizarin triggers apoptosis through the generation of reactive oxygen species (ROS). researchgate.netnih.govdocumentsdelivered.com This ROS production leads to the activation of the MAPK signaling pathway, including increased phosphorylation of JNK and p38, and decreased phosphorylation of ERK. researchgate.netnih.gov The apoptotic cascade is further evidenced by the upregulation of pro-apoptotic proteins like Bad and cleaved caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2. researchgate.netdocumentsdelivered.com Similar apoptotic effects have been observed in human breast cancer cells. researchgate.net

Novel amide anthraquinone derivatives have also been reported to induce apoptosis in HCT116 colon cancer cells, with the mechanism also linked to the generation of ROS and activation of the JNK signaling pathway. mdpi.com These findings underscore the potential of the tetrahydroxyanthraquinone scaffold to serve as a basis for developing new anticancer agents that function by inhibiting cell proliferation and inducing apoptosis.

Evaluation against Drug-Resistant Cancer Cell Lines

The development of drug resistance is a major obstacle in cancer chemotherapy. Consequently, there is a continuous search for new compounds that can overcome these resistance mechanisms. Anthraquinone derivatives have been investigated for their potential in this regard.

A novel series of chloroalkylaminoanthraquinones, designed with an alkylating capacity, has been shown to evade drug efflux pump-mediated resistance. ucl.ac.uk Similarly, certain anthraquinone derivatives have demonstrated the ability to reverse drug resistance in cancer cells. For instance, aloe-emodin (B1665711) was found to resensitize drug-resistant breast cancer cells to doxorubicin. mdpi.com Another study showed that emodin (B1671224), in combination with gemcitabine, could down-regulate the expression of multidrug resistance-associated proteins in pancreatic cancer xenograft tumors. mdpi.com

While direct evaluation of this compound against a wide range of drug-resistant cell lines is not extensively documented, a patent for antitumor compounds derived from 1,4,5,8-tetrachloroanthraquinone reports potent activity against drug-resistant tumors. google.com This suggests that the core structure of 1,4,5,8-substituted anthraquinones may be a valuable template for designing agents effective against resistant cancers.

Combinatorial Therapy Strategies with Other Antineoplastic Agents

Combining different therapeutic agents is a common strategy in cancer treatment to enhance efficacy and overcome drug resistance. The use of this compound and its derivatives in combination therapies is an area of active research.

AQ4N, a bioreductive prodrug of an anthraquinone derivative, has shown significant antitumor effects when used in combination with conventional treatments like radiation and other chemotherapeutic drugs such as cisplatin (B142131). rsc.orgaacrjournals.org The combination of AQ4N with cisplatin resulted in a greater antitumor effect in murine tumor models than either agent alone. rsc.org

More directly, this compound (THQ) has been incorporated as an organic ligand in the construction of nanocomposites for combination therapy. rsc.org For example, a nanocomposite was developed using copper ions, THQ, and AQ4N, which was then loaded with another antitumor agent, β-lapachone. rsc.org This system was designed to leverage multiple therapeutic modalities, including photothermal therapy and chemotherapy. rsc.org The inclusion of this compound in such delivery systems highlights its potential role as a component in multimodal anticancer strategies.

In Vivo Efficacy and Preclinical Animal Models

The evaluation of a compound's efficacy in living organisms is a critical step in its development as a potential therapeutic agent. While in vivo studies specifically on this compound are limited in the available literature, research on its derivatives provides preclinical evidence of their antitumor activity.

The prodrug AQ4N has been validated in several preclinical models, including pancreatic, bladder, lung, and prostate tumors, both as a single agent and in combination with other therapies. rsc.org In a fibrosarcoma-bearing mouse model, AQ4N demonstrated enhanced efficacy against metastasis. rsc.org

A patent describing derivatives of 1,4,5,8-tetrachloroanthraquinone mentions testing of these compounds in a rat breast cancer model and various mouse models, with some of the synthesized compounds showing greater activity than the established drug mitoxantrone. google.com Furthermore, the anthraquinone derivative emodin has been shown to inhibit the growth of colorectal cancer xenografts in vivo. mdpi.com While these studies are on derivatives, they provide a strong rationale for the further investigation of this compound itself in preclinical animal models of cancer.

Antiviral Investigations

Beyond its potential as an anticancer agent, this compound has been identified as a potent antiviral compound, particularly against the Hepatitis C virus (HCV). nih.govnih.gov HCV is a major cause of severe liver diseases, and the viral enzyme NS3 helicase is an essential component for viral replication, making it a key target for antiviral drug development. nih.govnih.gov

A structure-activity relationship study of a series of hydroxyanthraquinones revealed that this compound is a strong inhibitor of HCV NS3 helicase. nih.govnih.gov The inhibitory activity of hydroxyanthraquinones was found to be dependent on the number and position of the phenolic hydroxyl groups. nih.govresearchgate.net The presence of hydroxyl groups at positions 1, 4, 5, and 8 in the anthraquinone structure is associated with the "keto-phenol system," which is believed to be important for the inhibitory activity. nih.govresearchgate.net

The potency of this compound against HCV NS3 helicase is highlighted by its half-maximal inhibitory concentration (IC50) value.

This data indicates that this compound is a significantly more potent inhibitor of HCV NS3 helicase than other hydroxyanthraquinones with fewer or differently positioned hydroxyl groups. nih.govresearchgate.net These findings suggest that the hydroxyanthraquinone moiety, and specifically the 1,4,5,8-tetrahydroxy substitution pattern, is a promising scaffold for the development of novel anti-HCV therapeutics. nih.govnih.gov

Inhibition of Viral Enzymes (e.g., HCV NS3 Helicase)

This compound has been identified as a potent inhibitor of the Hepatitis C virus (HCV) NS3 helicase, an enzyme critical for viral replication. nih.govlilab-ecust.cn Structure-activity relationship studies on a range of hydroxyanthraquinones revealed that this compound strongly inhibits the NS3 helicase with a half-maximal inhibitory concentration (IC50) of 6 µM. nih.govlilab-ecust.cn The mechanism of inhibition is believed to involve interference with the enzyme's ability to unwind RNA, a necessary step in the HCV life cycle. This inhibitory action highlights the potential of the hydroxyanthraquinone scaffold in the development of novel antiviral agents.

Derivatives with more complex structures have shown even greater potency. For instance, hypericin (B1674126) and sennidin A, which contain two hydroxyanthraquinone-like moieties, exhibited stronger inhibition of NS3 helicase with IC50 values of 3 µM and 0.8 µM, respectively. nih.govlilab-ecust.cn

Structure-Activity Relationship for Antiviral Potency

The antiviral efficacy of hydroxyanthraquinones against HCV NS3 helicase is intrinsically linked to their chemical structure, specifically the number and position of phenolic hydroxyl groups. nih.govlilab-ecust.cn Research indicates that the arrangement of these groups is critical for potent inhibitory activity.

A key structural feature contributing to the inhibitory capacity is the "keto-phenol system," which involves tautomeric structures between the ketone and phenolic hydroxyl groups. lilab-ecust.cn The presence of two such systems, as seen in this compound, is associated with strong inhibition. lilab-ecust.cnmdpi.com In contrast, isomers with fewer or differently positioned keto-phenol systems, such as 1,4,5,6-tetrahydroxyanthraquinone (IC50 of 98 µM), show significantly weaker activity. lilab-ecust.cnmdpi.com This underscores the importance of the symmetrical 1,4,5,8-hydroxylation pattern for optimal interaction with the viral enzyme.

The following table summarizes the inhibitory concentrations of various hydroxyanthraquinones against HCV NS3 helicase, illustrating the structure-activity relationship.

| Compound | IC50 (µM) for HCV NS3 Helicase Inhibition |

| This compound | 6 |

| 1,4-Dihydroxyanthraquinone | 54 |

| 1,4,5,6-Tetrahydroxyanthraquinone | 98 |

| 1,2,4-Trihydroxyanthraquinone | 11 |

| 1,2,3-Trihydroxyanthraquinone | 18 |

| 1,2-Dihydroxyanthraquinone | >200 |

| 1,5-Dihydroxyanthraquinone | >200 |

| 1,8-Dihydroxyanthraquinone | >200 |

| Hypericin | 3 |

| Sennidin A | 0.8 |

This table is populated with data from referenced studies. nih.govlilab-ecust.cnmdpi.comresearchgate.net

Anti-inflammatory Research and Immunomodulation

While direct studies on the anti-inflammatory and immunomodulatory properties of this compound are not extensively documented, research on related anthraquinone derivatives suggests potential in this area. Polyketides, the class of compounds to which anthraquinones belong, are known to exhibit immunomodulatory effects. mdpi.comencyclopedia.pub

For example, purpurin (B114267) (1,2,4-trihydroxyanthraquinone) has demonstrated the ability to down-regulate the NLRP3 inflammasome, a key component of the inflammatory response. mdpi.com Another derivative, 1-acetyl-2,4,5,7,8-pentahydroxyanthraquinone, has been found to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. nih.gov Furthermore, the isomer of this compound, quinalizarin (1,2,5,8-tetrahydroxyanthraquinone), has been shown to induce apoptosis in cancer cells by modulating signaling pathways such as JNK and p38, which are also implicated in inflammatory processes. frontiersin.org A series of 1,4-bis[(2-aminoethyl)amino]-5,8-dihydroxy-9,10-anthracenedione derivatives have been shown to be highly effective at suppressing immune responses in both in vitro and in vivo models. nih.gov These findings suggest that the broader family of tetrahydroxyanthraquinones warrants further investigation for its anti-inflammatory and immunomodulatory potential.

Enzyme Inhibition Studies (e.g., Protein Kinases)

This compound and its isomers have been investigated for their ability to inhibit various protein kinases, which are crucial regulators of cellular processes. The compound is known to inhibit protein kinase CK2 by competing with ATP for its binding site, thereby preventing the phosphorylation of target proteins.

The isomer quinalizarin (1,2,5,8-tetrahydroxyanthraquinone) is a potent and selective inhibitor of protein kinase CK2, with a Ki value of approximately 50 nM. ontosight.aifrontiersin.org It is also a potent inhibitor of protein kinase C (PKC), with an IC50 of 4 µM. nih.govlilab-ecust.cn Additionally, quinalizarin inhibits wheat germ Ca2+-dependent protein kinase (CDPK) with an IC50 of 65 µM and Ca2+-calmodulin-dependent myosin light chain kinase (MLCK) with an IC50 between 2 to 53 µM. nih.govresearchgate.net The inhibitory action of these compounds on various kinases highlights their potential as modulators of cellular signaling pathways.

The table below details the inhibitory concentrations of quinalizarin against different protein kinases.

| Kinase Inhibited | Inhibitor | IC50 / Ki |

| Protein Kinase CK2 | Quinalizarin | Ki ≈ 50 nM |

| Protein Kinase C (PKC) | Quinalizarin | IC50 = 4 µM |

| Ca2+-dependent protein kinase (CDPK) | Quinalizarin | IC50 = 65 µM |

| Myosin light chain kinase (MLCK) | Quinalizarin | IC50 = 2-53 µM |

This table is populated with data from referenced studies. nih.govlilab-ecust.cnontosight.aifrontiersin.orgresearchgate.net

Other Biological Activities

Effects on Gastrointestinal Motility

The influence of tetrahydroxyanthraquinones on gastrointestinal motility has been explored, primarily through studies on derivatives. A structure-activity relationship study on substituted anthraquinones revealed that a hydroxyl group at the R2 position is critical for activity. rsc.org

Specifically, the isomer of this compound, quinalizarin (1,2,5,8-tetrahydroxy-anthraquinone), was found to inhibit intestinal motility by 50% (IC50) at a concentration of 9 µM in in-vitro studies using rabbit small intestinal strips. rsc.org This suggests that tetrahydroxyanthraquinones have the potential to modulate gastrointestinal function. The regulation of gastrointestinal motility is a complex process involving the enteric nervous system and various hormones. encyclopedia.pubresearchgate.netnih.gov

Antifouling Activity against Marine Biofilm-Forming Bacteria

Research has indicated that anthraquinones possess antifouling properties. A study on the red anthraquinoid pigment produced by the fungus Pyrenophora avenae, identified as this compound, demonstrated its ability to remove phenyl-mercuric acetate (B1210297) from aqueous solutions. mdpi.com Strains of the fungus that produced this pigment were found to be resistant to the toxic effects of this mercury compound. mdpi.com

Furthermore, a broader investigation into the structure-activity relationship of various anthraquinones against marine biofilm-forming bacteria revealed that many of these compounds exhibit significant bioactivity at very low concentrations. frontiersin.org While this particular study did not include this compound, it highlighted that compounds like citreorosein (B13863) and emodin have shown antifouling activity against macro-organisms. frontiersin.org The study concluded that many of the tested anthraquinone analogues were effective at inhibiting biofilm growth of Pseudoalteromonas elyakovii at a minimum inhibitory concentration (MIC) of 0.001 μg/ml. frontiersin.org This suggests that the anthraquinone scaffold is a promising basis for the development of environmentally friendly antifouling agents.

Structure Activity Relationship Sar Studies of 1,4,5,8 Tetrahydroxyanthraquinone

Impact of Hydroxyl Group Position and Number on Biological Activities

The quantity and placement of hydroxyl (-OH) groups on the anthraquinone (B42736) scaffold are critical determinants of its biological function. Research indicates that both the number and the specific location of these groups influence activities ranging from antimicrobial to anticancer effects.

The polarity endowed by hydroxyl groups is directly related to the antimicrobial efficacy of anthraquinones; a stronger polarity often correlates with more potent antimicrobial effects. researchgate.net For instance, the presence of phenolic hydroxyl groups at the C-2 and C-4 positions has been shown to significantly increase biofilm adhesion inhibition activity. frontiersin.org Conversely, the absence of these groups, or the addition of hydroxyl groups at positions C-5, C-6, and C-8, can lead to a substantial decline in inhibitory activity. frontiersin.org In some tetrahydroanthraquinones, a hydroxyl group at the C-5 position has been identified as crucial for their antibacterial properties. frontiersin.org

A compelling example of this structure-activity relationship is the comparison between the anthraquinones emodin (B1671224) and chrysophanol (B1684469), which differ by a single hydroxyl group at the C-3 position. This minor structural variance leads them to regulate different cell death pathways in cancer cells. researchgate.net Emodin was found to cause nuclear localization of the p53 protein, inducing autophagy, whereas chrysophanol inhibited p53 translocation into the nucleus, thereby inhibiting autophagy. researchgate.net This demonstrates that even a subtle change in the hydroxylation pattern can switch the biological mechanism of action. researchgate.net

Furthermore, studies on the free radical scavenging activities of various hydroxyanthraquinones have shown that the number and site of the -OH groups are primary factors affecting their antioxidant capabilities. nih.gov Compounds with ortho-hydroxyl groups exhibit strong antioxidant properties because they can react with free radicals to form more stable conjugated semiquinone radicals, effectively interrupting free radical chain reactions. nih.gov

Table 1: Influence of Hydroxyl Group Position on Biological Activity

| Compound/Feature | Position of Hydroxyl (-OH) Groups | Observed Biological Activity | Reference |

|---|---|---|---|

| Anthraquinone Derivatives | C-2 and C-4 | Increased biofilm adhesion inhibition activity | frontiersin.org |

| Anthraquinone Derivatives | Absence at C-2 and C-4; Presence at C-5, C-6, C-8 | 10-fold to 100-fold decline in inhibitory activity | frontiersin.org |

| Altersolanols A–C, E | Presence at C-5 | Antibacterial activity against Gram-positive bacteria | frontiersin.org |

| Altersolanols D, F | Absence at C-5 | No antibacterial activity observed | frontiersin.org |

| Emodin | 1, 3, 8 | Induces autophagy via nuclear p53 localization | researchgate.net |

| Chrysophanol | 1, 8 | Inhibits autophagy by preventing nuclear p53 localization | researchgate.net |

Role of the Keto-Phenol System in Biological Recognition

The keto-phenol system in 1,4,5,8-tetrahydroxyanthraquinone, characterized by the spatial relationship between the ketone (C=O) and hydroxyl (-OH) groups, is fundamental to its interaction with biological targets. This arrangement facilitates the formation of strong intramolecular hydrogen bonds (IHBs) between the phenolic hydrogen and the peri-carbonyl oxygen.

These IHBs play a crucial role in the molecule's chemical reactivity, electronic distribution, and conformation. nih.govnih.gov By stabilizing the molecular structure, IHBs can influence the redox potential of the quinone, which is a key factor in its biological activity. nih.govresearchgate.net The formation of IHBs stabilizes the anion radical structure, which can shift reduction potentials and affect the molecule's ability to participate in electron-transfer reactions—a process central to the pro-oxidant activity of many quinones. nih.govresearchgate.net

The keto-enol tautomerism, an equilibrium between the keto form and the enol form, is influenced by these hydrogen bonds. britannica.com This tautomerism can alter the molecule's hydrogen bonding patterns, converting a hydrogen bond donor into an acceptor and vice versa. frontiersin.org Such changes are critical for molecular recognition, as they determine how the molecule interacts with biological receptors like DNA or enzyme active sites. frontiersin.org For instance, at physiological pH, specific tautomers may exhibit stronger donor-acceptor interactions with biomolecules, enhancing their biological effect. frontiersin.org The planarity and electronic properties conferred by the keto-phenol system are thus essential for processes like DNA intercalation and protein binding.

Influence of Substituents on Efficacy and Selectivity

The introduction of various substituents onto the this compound core can significantly modulate its efficacy and selectivity towards specific biological targets.

Modifying the anthraquinone structure with side chains containing nitrogen, such as alkylamino and hydroxyethylamino groups, has been a strategy to enhance biological activity, particularly in the development of antineoplastic agents. The nature of these side chains is critical for the drug's interaction with its target.

For example, a structure-activity relationship study was conducted on an oxygen analog of the established antineoplastic drug Mitoxantrone (B413). The synthesized compound, 1,4-dihydroxy-5,8-bis[[2-(2-hydroxyethoxy)ethyl]amino]-9,10-anthracenedione, differs from a related active compound by the substitution of an oxygen atom for a nitrogen atom in the side chain. nih.gov This seemingly minor change rendered the compound inactive against P-388 lymphocytic leukemia, highlighting the critical importance of the precise atomic composition of the side chains for biological activity. nih.gov This suggests that the nitrogen atoms in the side chains of drugs like Mitoxantrone are crucial for the specific molecular interactions required for their anticancer effects.

The addition of other functional groups, such as acetyl or aryl moieties, can also profoundly alter the bioactivity of hydroxyanthraquinones. Acetylation of the hydroxyl groups is one such modification that has been shown to enhance anticancer properties.

A study on 1,2,5,8-tetrahydroxy-9,10-anthraquinone (Quinalizarin), an isomer of the title compound, found that converting the four hydroxyl groups to acetyl groups resulted in a tetra-acetylated derivative with improved DNA binding capabilities. researchgate.net The rationale behind this modification is that the hydroxyl groups can form anionic species at physiological pH, which weakens their interaction with the negatively charged DNA backbone. Acetylation prevents this ionization, leading to a higher DNA binding constant. researchgate.net This enhanced DNA binding, coupled with increased superoxide (B77818) formation, resulted in significantly improved cytotoxicity against Jurkat T lymphocyte cells. researchgate.net

Similarly, the introduction of aryl substituents at various positions on the 1-hydroxyanthraquinone (B86950) core has been shown to have a great influence on cytotoxicity against different human cancer cell lines. nih.gov The nature and position of these substituents determine the compound's potency and selectivity. nih.gov Furthermore, the type and position of halogen atoms (e.g., Cl or Br) as substituents can strongly influence the inhibition of photosynthetic electron transport, demonstrating that even simple atomic substitutions can have a significant biological impact. nih.gov

Table 2: Effect of Substituents on Anthraquinone Activity

| Parent Compound | Substituent/Modification | Key Finding | Biological Activity | Reference |

|---|---|---|---|---|

| 1,4-dihydroxy-5,8-diaminoanthraquinone scaffold | Hydroxyethylamino vs. Hydroxyethoxyethylamino side chains | Substitution of a side-chain nitrogen with oxygen | Inactivation of antineoplastic activity | nih.gov |

| 1,2,5,8-tetrahydroxy-9,10-anthraquinone | Acetylation of all four hydroxyl groups | Prevents ionization, enhances DNA binding and superoxide formation | Improved cytotoxicity against cancer cells | researchgate.net |

| 1-hydroxyanthraquinone | Aryl groups at C-2 and/or C-4 positions | Position and nature of aryl group are critical | Influences cytotoxicity and selectivity against cancer cells | nih.gov |

| 1,4-anthraquinone | Chloro or Bromo atoms | Type and position of halogen are influential | Inhibition of photosystem II electron transport | nih.gov |

Conformational Analysis and Bioactivity Correlation

Anthraquinones possess a characteristically rigid and planar structure, which can be a disadvantage as it often leads to low water solubility and reduced activity. nih.gov However, this planarity is also what allows some derivatives to function as DNA intercalating agents, a mechanism central to the activity of many anticancer drugs. frontiersin.org Molecular docking studies of substituted 1-hydroxyanthraquinones have indicated an intercalative mode of binding with DNA topoisomerase. nih.gov

In contrast, hydrogenated derivatives like tetrahydroanthraquinones have a more dimensional structure due to the introduction of a non-aromatic, cyclohexene-like ring. frontiersin.org This deviation from planarity can be advantageous, as it may help to avoid the DNA toxicity associated with the flat structure of parent anthraquinones. frontiersin.org The three-dimensional shape, which can be further influenced by chiral centers created by hydroxyl or methyl substitutions, increases the potential for druggability by creating multiple targeting centers for interaction with proteins and other biological molecules. frontiersin.org Molecular docking analyses have been used to understand these drug-receptor interactions, showing, for example, how specific derivatives can bind to the active sites of enzymes or interact with DNA residues through intermolecular hydrogen bonds. arel.edu.trresearchgate.net

Applications in Advanced Materials Science and Electrochemistry

Electrochemical Energy Storage Systems

1,4,5,8-Tetrahydroxyanthraquinone has been explored as a promising organic material for next-generation energy storage devices, offering a potentially more sustainable and environmentally friendly alternative to traditional inorganic materials.

Cathode Materials for Lithium-Ion Batteries

Research has focused on the use of this compound (THAQ) and its oxidized counterpart, O-THAQ, as cathode materials in lithium-ion batteries. pku.edu.cnresearchgate.net The presence of multiple hydroxyl and carbonyl groups in the anthraquinone (B42736) structure provides active sites for electrochemical reactions, contributing to the development of high-performance electrode materials with the potential for improved energy density and cycle life. wikipedia.org

The electrochemical performance of these materials has been investigated through charge-discharge tests. Notably, the oxidized form, O-THAQ, has demonstrated a higher initial capacity compared to THAQ. pku.edu.cnresearchgate.net

Table 1: Electrochemical Performance of O-THAQ as a Cathode Material

| Metric | Value |

| Initial Discharge Capacity | 250 mAh·g⁻¹ |

| 20th Cycle Capacity | 100 mAh·g⁻¹ |

This data is based on initial research findings and may vary with further optimization and testing conditions. pku.edu.cn

Redox Mechanisms in Battery Cycling

The electrochemical processes in batteries utilizing this compound involve specific redox mechanisms during the charge and discharge cycles. During the discharge process, two key transformations have been identified: a carbonyl-lithium enolate transformation and a hydroxyl-lithium enolate transformation. pku.edu.cn Of these, the carbonyl-lithium enolate reaction has been observed to be reversible, which is a crucial factor for the rechargeability of the battery. pku.edu.cnresearchgate.net These redox reactions are fundamental to the ability of this compound to store and release energy.

Strategies for Enhanced Electrochemical Performance

Several strategies have been explored to improve the electrochemical performance of this compound-based cathode materials. A significant challenge with small molecule organic electrode materials is their potential to dissolve in the battery's electrolyte, which can lead to a decrease in capacity over time. researchgate.net

Another promising approach is polymerization. By polymerizing the anthraquinone monomers, the resulting larger molecules exhibit reduced solubility in the electrolyte. acs.org This enhancement in cycling stability has been demonstrated in studies on polyhydroxyanthraquinone-formaldehyde polymers, which have shown improved capacity retention over numerous cycles. acs.orgnih.gov Further strategies to enhance performance include increasing intermolecular forces to inhibit dissolution and extending the conjugate structure of the molecule to improve conductivity. researchgate.netnih.gov

Application in Aqueous Redox Flow Batteries

While various isomers of tetrahydroxyanthraquinone have been investigated for their potential use in aqueous redox flow batteries, there is currently a lack of specific research and data on the application of this compound in this particular energy storage system. acs.orgresearchgate.net The development of electrolytes for aqueous redox flow batteries often involves modifying anthraquinone derivatives to enhance their solubility and stability in aqueous solutions. researchgate.net

Functional Materials Development

Beyond energy storage, this compound serves as a valuable precursor in the creation of functional materials, particularly in the realm of dye chemistry.

Use in Dye Chemistry and Pigment Development

This compound is an important intermediate in the synthesis of a variety of dyes and pigments. hongjinchem.com The anthraquinone core structure is a common feature in many synthetic dyes, and the introduction of hydroxyl groups at the 1, 4, 5, and 8 positions can lead to the production of dyes with a range of colors, from red to blue. wikipedia.org

Anthraquinone dyes are known for their excellent light fastness, making them suitable for applications where color stability is crucial. wikipedia.org These dyes can be classified into different types, such as vat dyes and disperse dyes, based on their application methods. wikipedia.orgbritannica.com The development of pigments from this compound contributes to a wide spectrum of colors used in various industries. mdpi.com

Potential in Organic Electronic Devices (e.g., OLEDs, Sensors)

The unique electronic properties of the anthraquinone scaffold have positioned it as a promising candidate for various applications in organic electronics. rsc.org While direct research on this compound in organic light-emitting diodes (OLEDs) and sensors is not extensively documented, the broader family of anthraquinone derivatives has shown significant potential, suggesting possible applications for this specific compound.

Anthraquinone derivatives are being explored as n-type organic semiconductors, which are essential components in organic field-effect transistors (OFETs) and other electronic devices. rsc.org Computational studies have demonstrated that the optoelectronic properties of anthraquinone derivatives can be finely tuned through molecular design. For instance, the addition of electron-withdrawing groups can modify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is a critical factor in the performance of organic electronic devices like organic photovoltaics (OPVs) and OLEDs. aip.org

In the realm of sensor technology, derivatives of anthraquinone have shown practical applications. A sensor fabricated using 2-aminoanthraquinone (B85984) has been demonstrated to detect changes in humidity and temperature. mdpi.com Furthermore, conjugates of quantum dots and anthraquinone have been developed to function as pH nanosensors, where the optical properties of the quantum dots are altered by electron transfer processes involving the anthraquinone moiety. researchgate.net These examples highlight the versatility of the anthraquinone structure in creating materials for sensing applications. Given that this compound possesses a core structure with tunable electronic properties through its hydroxyl groups, it represents a molecule of interest for future research in these areas.

| Anthraquinone Derivative | Device Application | Key Finding | Reference |

|---|---|---|---|

| General Anthraquinone Derivatives | Organic Field-Effect Transistors (OFETs) | Demonstrated good n-type semiconductor characteristics. | rsc.org |